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Compound of Interest

5-Methyl-2-phenyl-2H-pyrazole-
Compound Name:
3,4-dione 4-oxime

Cat. No.: B366287

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a pyrazole dione
oxime derivative, offering valuable insights for researchers in medicinal chemistry and drug
development. While crystallographic data for the specific molecule 5-Methyl-2-phenyl-2H-
pyrazole-3,4-dione 4-oxime is not readily available in the surveyed literature, this paper
presents a comprehensive examination of a closely related compound, 1-Methyl-5-phenoxy-3-
trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. The structural data and experimental
protocols detailed herein serve as a representative example and a valuable resource for
understanding the molecular architecture of this class of compounds.

Crystallographic Data Summary

The crystal structure of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
oxime was determined by single-crystal X-ray diffraction. A summary of the key crystallographic
data and refinement parameters is presented in Table 1.
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Parameter Value
Chemical Formula C12H10F3N30:2
Formula Weight 285.23 g/mol
Crystal System Monoclinic
Space Group P2i/c

a 7.5221 (15) A
b 18.282 (4) A
C 9.1002 (18) A
a 90°

B 90.58 (3)°

y 90°

Volume 1251.4 (4) A3
z 4
Temperature 113 K
Radiation Mo Ka (A = 0.71073 A)
Reflections Collected 7050
Independent Reflections 2185

R_int 0.030

Final R indices [I > 2a(l)] R1=0.037, wR2 = 0.101

Goodness-of-fit on F2 1.06

Molecular and Crystal Structure Insights

The molecule consists of a pyrazole ring and a phenyl ring, with a dihedral angle of 96.6 (3)°
between them. In the crystal, molecules are linked into inversion dimers by O—H-:-N hydrogen
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bonds.[1] Weaker C—H-:-F hydrogen bonds are also observed, contributing to the overall
stability of the crystal packing.

Experimental Protocols
Synthesis

The synthesis of pyrazole oxime derivatives generally involves the reaction of a corresponding
pyrazole carbaldehyde with hydroxylamine. A typical procedure for a related compound is as
follows: To a stirred solution of hydroxylamine hydrochloride and potassium hydroxide in
ethanol, the substituted 1H-pyrazole-4-carbaldehyde is added at room temperature.[1] The
reaction progress is monitored, and upon completion, the product is isolated.

For the synthesis of various pyrazole derivatives, cycloaddition reactions are a common and
efficient method.[2] For instance, the reaction of nitrile imines, generated in situ, with an
appropriate dipolarophile can yield substituted pyrazoles.[2] Another approach involves the
condensation of 1,3-dicarbonyl compounds with hydrazines.[3]

Crystal Structure Determination

A suitable single crystal is selected and mounted on a diffractometer. Data collection is typically
performed at a low temperature (e.g., 113 K) to minimize thermal vibrations.

Data Collection and Refinement Workflow
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Synthesis & Crystallization

Synthesis of Pyrazole Oxime

'

Recrystallization to obtain single crystals

X-ray Diffraction

Crystal Mounting

l

Data Collection on Diffractometer (e.g., Bruker SMART 1000 CCD)

Structure Solution & Refinement

Cell Refinement (e.g., SAINT)

l

Data Reduction (e.g., SAINT)

l

Absorption Correction (e.g., SADABS)

l

Structure Solution (e.g., SHELXS)

l

Structure Refinement (e.g., SHELXL)

Analysis & Yisualization

Molecular Graphics (e.g., SHELXTL)

'

Preparation of CIF for Publication
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Experimental workflow for crystal structure determination.
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The collected data is then processed, which includes cell refinement, data reduction, and an
absorption correction.[1] The structure is solved using direct methods and refined by full-matrix
least-squares on F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen
atoms are often placed in calculated positions and refined using a riding model.[1]

Significance in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a wide range of biological
activities, including antimicrobial and antioxidant properties.[2] The oxime functional group can
also play a crucial role in the biological activity of these molecules.[4] A detailed understanding
of their three-dimensional structure is paramount for structure-activity relationship (SAR)
studies and the rational design of new, more potent drug candidates. The crystallographic data
presented here provides a solid foundation for computational modeling and further synthetic
modifications aimed at optimizing the pharmacological profile of this scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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